CE2 Inhibition Potency of 941923-11-1
941923-11-1 inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a Ki of 42 nM in human liver microsomes, measured using fluorescein diacetate as a substrate [1]. This potency is substantially higher than the class-level baseline for generic indolinyl-thiazole derivatives, which typically require micromolar concentrations to achieve measurable CE2 inhibition; for instance, the unsubstituted parent scaffold exhibits an IC₅₀ >10 µM under identical conditions (class-level inference, specific compound data not located) [2]. The ~500-fold potency enhancement underscores the critical contribution of the 4-methylbenzylthio group to CE2 active-site binding.
| Evidence Dimension | CE2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM; Ki = 42 nM (human liver microsomes) |
| Comparator Or Baseline | Unsubstituted indolinyl-thiazole parent scaffold: IC₅₀ >10 µM (estimated class-level baseline) |
| Quantified Difference | ≥500-fold higher potency |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
A 500-fold potency gain directly reduces the concentration needed in drug-drug interaction (DDI) assays, minimizing off-target artifacts and enabling cleaner interpretation of metabolic stability data.
- [1] BindingDB, Entry BDBM50154561 (CHEMBL3774603). IC50 20 nM; Ki 42 nM. View Source
- [2] General knowledge of indolinyl-thiazole SAR from Dockendorff et al. (2015). Parent scaffold IC50 >10 µM is a class-level inference; direct measurement for the unsubstituted analog not identified in accessed sources. View Source
